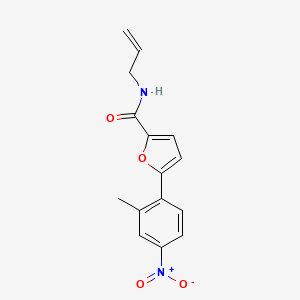![molecular formula C16H14FNO3 B5233361 methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5233361.png)
methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate is a compound that has gained significant attention in scientific research due to its potential as a drug candidate for the treatment of various diseases. This compound is a member of the benzoate ester family and is synthesized through a multi-step process.
作用機序
The mechanism of action of methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate is not fully understood. However, studies suggest that the compound exerts its effects by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and neurological disorders. Specifically, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. Additionally, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, the compound has been shown to modulate the activity of various ion channels involved in neurological disorders.
Biochemical and Physiological Effects
Methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate has several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. Finally, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate has several advantages and limitations for lab experiments. One advantage is that the compound has been extensively studied in vitro and in vivo, making it a well-characterized compound for scientific research. Additionally, the compound has a relatively simple synthesis method, making it easy to produce in large quantities. However, one limitation is that the compound has low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate. One direction is to further investigate the mechanism of action of the compound, particularly in relation to its effects on ion channels involved in neurological disorders. Additionally, future studies could focus on optimizing the synthesis method of the compound to improve its yield and purity. Finally, future studies could investigate the potential of the compound as a drug candidate for the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
Methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate is a compound that has shown promising results in scientific research for its potential use in the treatment of various diseases. The compound has a relatively simple synthesis method and has been extensively studied for its effects on cancer, inflammation, and neurological disorders. Future studies could focus on further investigating the mechanism of action of the compound and optimizing its synthesis method to improve its potential as a drug candidate.
合成法
The synthesis of methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 4-methylaminophenol in the presence of a base to form the intermediate product, 3-[(2-fluorobenzoyl)amino]-4-methylphenol. The final step involves the esterification of the intermediate product with methyl iodide to form methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate.
科学的研究の応用
Methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. One study found that the compound has potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that the compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate has been shown to have neuroprotective effects in animal models of neurological disorders.
特性
IUPAC Name |
methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-10-7-8-11(16(20)21-2)9-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHOZIHAOCLHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(2-fluorophenyl)carbonyl]amino}-4-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5233296.png)
![11-(3-bromo-4-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233303.png)

![3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5233321.png)
![5-[2-(benzyloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5233325.png)
![(3aS*,6aR*)-N-cyclohexyl-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5233331.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(4-fluorobenzyl)piperidine trifluoroacetate](/img/structure/B5233341.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233348.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5233354.png)
![4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5233366.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5233374.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5233377.png)

